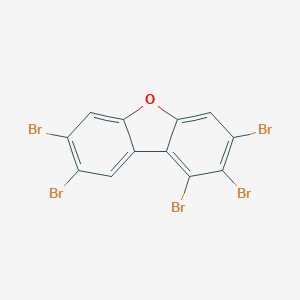

1,2,3,7,8-Pentabromodibenzofuran

概要

説明

1,2,3,7,8-Pentabromodibenzofuran is a member of the polybrominated dibenzofurans family, which are organic compounds containing two or more bromine atoms attached to a dibenzofuran moiety. These compounds are known for their environmental persistence and potential toxicity. This compound is particularly notable for its structural similarity to dioxins, which are well-known environmental pollutants .

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,7,8-Pentabromodibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a level that promotes the desired substitution without causing degradation of the compound .

Industrial Production Methods

Industrial production of this compound is not common due to its limited applications and potential environmental hazards. it can be produced as a by-product during the manufacture of other brominated compounds or through the combustion of bromine-containing materials .

化学反応の分析

Types of Reactions

1,2,3,7,8-Pentabromodibenzofuran undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various brominated dibenzofuran derivatives.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated dibenzofurans.

Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher brominated dibenzofurans, while reduction can produce lower brominated derivatives .

科学的研究の応用

Environmental Studies

PeBDF is primarily recognized for its role as a by-product of brominated flame retardants widely used in various consumer products. Its detection in environmental samples such as indoor dust and industrial wastewater highlights its persistence and potential ecological risks. Research indicates that PeBDF, along with other polybrominated dibenzofurans (PBDD/Fs), can accumulate in the environment and enter the food chain, raising concerns about human exposure and health effects .

Key Findings:

- Persistence : PeBDF exhibits significant persistence in the environment, which raises concerns regarding long-term ecological impacts.

- Bioaccumulation : Studies have shown that PeBDF can bioaccumulate in aquatic organisms, leading to higher concentrations in predator species .

Toxicity Assessments

The toxicity of PeBDF has been a subject of extensive research. Animal studies have demonstrated developmental neurotoxicity associated with exposure to this compound. For instance, a study involving mouse pups showed that maternal exposure to PeBDF resulted in altered ultrasonic vocalizations (USVs), indicating potential neurodevelopmental issues .

Toxicity Metrics:

- Developmental Toxicity : Exposure during gestation led to behavioral abnormalities in offspring.

- Comparative Toxicity : The toxicity of PeBDF is often compared with other brominated compounds to assess relative risks and establish toxic equivalency factors (TEFs) .

Case Studies

Several case studies have highlighted the implications of PeBDF exposure:

-

Mouse Model Study :

- Objective : To evaluate the effects of maternal exposure to PeBDF on offspring behavior.

- Methodology : Pregnant mice were administered varying doses of PeBDF, and subsequent behavioral assessments were conducted on the offspring.

- Results : Significant reductions in USV duration and frequency were observed in pups from exposed dams, suggesting impaired neurodevelopmental outcomes .

-

Environmental Monitoring :

- Objective : To assess the presence of PeBDF in urban environments.

- Methodology : Sampling dust from residential areas and analyzing for brominated compounds.

- Results : Detection of PeBDF in multiple samples underscores its prevalence and raises concerns regarding human exposure through indoor environments .

Regulatory Considerations

Given the potential health risks associated with PeBDF, regulatory bodies are increasingly focusing on its assessment. The European Commission has highlighted the need for comprehensive studies on endocrine disruption and ecotoxicological impacts related to PBDD/Fs. This includes prioritizing research on persistence, production volumes, and exposure assessments .

作用機序

The mechanism of action of 1,2,3,7,8-Pentabromodibenzofuran involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound can activate the transcription of genes involved in various biological processes, including xenobiotic metabolism and immune response. This interaction is similar to that of dioxins, which are known to cause toxic effects through the same pathway .

類似化合物との比較

1,2,3,7,8-Pentabromodibenzofuran is similar to other polybrominated dibenzofurans, such as:

- 2,3,7,8-Tetrabromodibenzofuran

- 2,3,4,7,8-Pentabromodibenzofuran

- 1,2,3,4,7,8-Hexabromodibenzofuran

Compared to these compounds, this compound is unique in its specific bromination pattern, which influences its chemical reactivity and biological activity. Its higher bromine content also makes it more persistent in the environment and potentially more toxic .

生物活性

1,2,3,7,8-Pentabromodibenzofuran (PeBDF) is a brominated compound belonging to the dibenzofuran family. It has garnered attention due to its potential biological activities and environmental persistence. This article reviews the biological activity of PeBDF, focusing on its toxicity, mechanisms of action, and relevant case studies.

PeBDF is characterized by five bromine atoms substituted on the dibenzofuran structure. Its molecular formula is C12H3Br5O, and it is typically studied in the context of its environmental impact and biological effects.

1. Toxicity Studies

Toxicological assessments have indicated that PeBDF exhibits a range of biological effects that can be detrimental to health:

- Carcinogenic Potential : Studies suggest that PeBDF may have carcinogenic properties similar to other halogenated compounds. For instance, comparative studies with chlorinated dibenzofurans indicate that PeBDF has significant liver and adipose tissue accumulation in rodent models, hinting at potential liver toxicity and tumor promotion .

- Endocrine Disruption : PeBDF has been implicated in endocrine disruption, affecting hormone levels and reproductive health. In vivo studies demonstrated alterations in reproductive parameters in exposed animals .

- Neurotoxicity : Research indicates that exposure to PeBDF may lead to neurotoxic effects, including cognitive impairment and motor dysfunction in animal models .

2. Cellular Mechanisms

The biological activity of PeBDF is primarily mediated through its interaction with cellular pathways:

- Reactive Oxygen Species (ROS) Production : PeBDF exposure has been associated with increased ROS generation, which can lead to oxidative stress and subsequent cell death via apoptosis . This mechanism is critical as it underlies many toxicological effects observed in various studies.

- Apoptosis Induction : Studies have shown that PeBDF can induce apoptosis in various cell lines. The activation of caspases (e.g., caspases 3 and 7) has been documented following exposure to PeBDF, indicating its role in triggering programmed cell death .

3. Experimental Findings

A series of experiments have highlighted the biological activity of PeBDF:

- Study on Mice : In a study involving B6C3F1 mice, exposure to PeBDF resulted in significant changes in liver weight and histopathological alterations consistent with hepatotoxicity. The study reported an increase in liver neoplasms among treated groups compared to controls .

- Neurodevelopmental Impact : Another study evaluated the effects of PeBDF on neurodevelopment in offspring born to exposed dams. Results indicated impaired cognitive functions and motor skills in the progeny, emphasizing the potential long-term effects of maternal exposure .

Summary Table of Biological Effects

特性

IUPAC Name |

1,2,3,7,8-pentabromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKPILUKNSMQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C(=C23)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869478 | |

| Record name | 1,2,3,7,8-Pentabromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107555-93-1 | |

| Record name | 1,2,3,7,8-Pentabromodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107555-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8-Pentabromodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8-Pentabromodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8-PENTABROMODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25VK3J89H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。